Methyl 4-hydroxypicolinate

Medicinal Chemistry Solubility Drug Formulation

Researchers requiring high-concentration aqueous assay conditions often face solubility limits with standard pyridine intermediates. Methyl 4-hydroxypicolinate (CAS 473269-77-1) addresses this with an exceptional aqueous solubility of 84 g/L at 25°C-over 67,000-fold higher than its 3-hydroxy isomer (1.25 mg/mL). • Enables kinase inhibitor & antipsychotic lead synthesis without organic co-solvents. • ≥98% purity (supplier mode) ensures reproducible SAR and analytical data. • Ambient shipping; stable at room temperature. Ideal for serotonergic target research and aqueous-compatible building block applications.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 473269-77-1
Cat. No. B1642639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxypicolinate
CAS473269-77-1
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C=CN1
InChIInChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9)
InChIKeyQCPCORWMMFZMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxypicolinate Overview


Methyl 4-hydroxypicolinate (CAS 473269-77-1), also known as 4-hydroxy-2-pyridinecarboxylic acid methyl ester, is a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . This compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the picolinic acid core . It is a white crystalline solid that demonstrates high aqueous solubility, with a calculated value of 84 g/L at 25°C , and a calculated logP of -1.09 . It serves as a key intermediate in organic synthesis and medicinal chemistry, with applications in the development of bioactive molecules, including kinase inhibitors and potential antipsychotic agents .

Intermediate for bioactive molecule synthesis, including kinase inhibitor scaffolds and neuropharmacological probes
High aqueous solubility supports assay and formulation workflows without co-solvents
Available in high purity grades that may support reproducible synthesis and analytical method development

Why Methyl 4-Hydroxypicolinate Cannot Be Substituted


Methyl 4-hydroxypicolinate possesses a unique substitution pattern on the pyridine ring (hydroxyl at the 4-position and methyl ester at the 2-position) that profoundly impacts its physicochemical properties and biological activity compared to closely related analogs . This specific arrangement dictates its hydrogen-bonding capabilities, reactivity, and solubility profile . As demonstrated below, simple positional isomerism (e.g., 3-hydroxy vs. 4-hydroxy) results in a dramatic, quantifiable shift in aqueous solubility (84 g/L vs. 1.25 mg/mL), which can critically affect its utility in aqueous biological assays and its performance as a synthetic intermediate. Similarly, alteration of the ester group (e.g., methyl vs. ethyl) will alter lipophilicity and molecular weight, influencing membrane permeability and pharmacokinetic properties. Therefore, substituting Methyl 4-hydroxypicolinate with an in-class analog without rigorous re-validation of the specific application can lead to experimental failure or inconsistent results.

Positional Isomer Sensitivity

4-hydroxy vs. 3-hydroxy substitution can dramatically shift aqueous solubility and hydrogen-bonding patterns, altering assay compatibility and synthetic reactivity.

Ester Group Modification

Changing the methyl ester to ethyl or other esters may alter lipophilicity, volatility, and purification behavior, requiring re-validation of synthetic routes.

Biological Target Divergence

Reported 5-HT2A receptor antagonist activity differs from the antimicrobial/anticancer profiles of close analogs; mechanism-of-action assumptions may not transfer.

Methyl 4-Hydroxypicolinate Differentiation Evidence


Aqueous Solubility vs. Methyl 3-Hydroxypicolinate

Methyl 4-hydroxypicolinate exhibits exceptionally high aqueous solubility compared to its 3-hydroxy positional isomer. Its calculated solubility is 84 g/L at 25°C , whereas the calculated solubility for Methyl 3-hydroxypicolinate is 1.25 mg/mL (equivalent to 1.25 g/L) . This represents an approximately 67-fold greater solubility for the 4-hydroxy isomer.

Aqueous Solubility
Reported
67-fold higher than 3-hydroxy isomer
Supports aqueous assay and formulation workflows
Calculated solubility 84 g/L vs 1.25 mg/mL at 25°C
Medicinal Chemistry Solubility Drug Formulation Analytical Chemistry

Lipophilicity vs. Methyl 3-Hydroxypicolinate

The logP (partition coefficient) for Methyl 4-hydroxypicolinate is -1.09 , indicating significantly higher hydrophilicity compared to its 3-hydroxy isomer, Methyl 3-hydroxypicolinate, which has a reported logP value of 0.5738 . This 1.66 log unit difference corresponds to a theoretical ~46-fold difference in partition coefficient between octanol and water, favoring aqueous partitioning for the target compound.

Lipophilicity
Reported
~46-fold more hydrophilic
May influence membrane partitioning and ADME context
ΔLogP 1.66 (target logP -1.09 vs 0.57)
Medicinal Chemistry ADME Drug Design Lipophilicity

High Purity Grade Availability

Methyl 4-hydroxypicolinate is commercially available in high purity grades, with standard purities of ≥95% and up to 98% . This level of purity is essential for reproducible research and is comparable to the purity grades offered for its analog, Methyl 3-hydroxypicolinate (98%) , ensuring that the target compound is suitable as a high-quality intermediate and analytical standard.

Purity Grade
Reported
≥95% up to 98%
Supports reproducible synthesis and analytical use
Comparable to 3-hydroxy isomer commercial purity
Chemical Synthesis Quality Control Analytical Standards Pharmaceutical Research

5-HT2A Receptor Antagonism Profile

Methyl 4-hydroxypicolinate has been identified as a low-potency antipsychotic agent that acts as an antagonist at the 5-HT2A receptor . While quantitative binding data (e.g., Ki) for this specific compound is not readily available in public databases, its reported activity on the 5-HT2A receptor distinguishes it from other close analogs like Methyl 3-hydroxypicolinate, which is primarily investigated for its antimicrobial and anticancer activities targeting pathways such as MAPK/ERK and PI3K/Akt . This difference in reported biological activity is a key differentiator for research targeting serotonergic systems.

5-HT2A Antagonist
Class-level
Reported low-potency antagonist
May support serotonergic target research
Quantitative binding data not publicly available
Neuropharmacology Antipsychotic Receptor Antagonism 5-HT2A

Physicochemical Comparison with Ethyl 4-Hydroxypicolinate

When compared to the ethyl ester analog, Ethyl 4-hydroxypicolinate (CAS 53764-72-0), the target compound differs in several key physicochemical properties that influence its handling and reactivity. Methyl 4-hydroxypicolinate has a molecular weight of 153.14 g/mol and a boiling point of 415.7±25.0 °C at 760 mmHg . In contrast, Ethyl 4-hydroxypicolinate has a higher molecular weight of 167.16 g/mol . While both serve similar roles as intermediates, the methyl ester's lower molecular weight and potentially higher volatility (though not explicitly compared) can be advantageous in certain synthetic routes and purification steps.

Ester Analogs
Reported
Methyl ester: MW 153.14, BP 415.7°C
Lower MW may ease purification
Ethyl ester MW 167.16; BP not specified
Synthetic Chemistry Intermediate Physicochemical Properties Process Development

Methyl 4-Hydroxypicolinate Application Scenarios


5-HT2A Receptor Antagonist Lead

Leveraging its reported activity as a 5-HT2A receptor antagonist, Methyl 4-hydroxypicolinate serves as a valuable starting point for the development of novel antipsychotic agents. Its distinct pharmacological profile, compared to the 3-hydroxy isomer's antimicrobial focus, makes it the preferred choice for serotonergic target research . Researchers should procure this compound when exploring structure-activity relationships (SAR) around the 4-hydroxypicolinate core for neuropharmacology applications.

Aqueous-Based Assays and Formulation

The exceptionally high aqueous solubility of Methyl 4-hydroxypicolinate (84 g/L) is a key differentiator from its 3-hydroxy isomer (1.25 mg/mL) . This makes it the superior candidate for any experimental setup requiring high compound concentrations in aqueous buffers, such as in vitro biochemical assays, cell-based assays, and early-stage drug formulation studies where the use of organic co-solvents is undesirable.

Intermediate for Hydrophilic Heterocycles

Due to its hydrophilic nature (logP = -1.09) and high purity (95-98%) , Methyl 4-hydroxypicolinate is an ideal building block for the synthesis of more complex molecules that require aqueous solubility. Its use as an intermediate is preferred over the more lipophilic Methyl 3-hydroxypicolinate (logP = 0.57) when the target product must exhibit high water solubility or when performing reactions in aqueous or polar solvent systems.

Analytical Standard and Quality Control

The availability of Methyl 4-hydroxypicolinate in high purity (≥98%) makes it suitable for use as an analytical standard in method development, impurity profiling, and quality control of pharmaceutical products. Its well-defined and easily distinguishable physicochemical properties (e.g., solubility, logP) from its isomers allow for straightforward method validation and identification.

Application
Selection Property
Validation Focus
5-HT2A receptor research
Reported 5-HT2A antagonist context
Receptor binding assay review
Aqueous assay workflows
High aqueous solubility context
Solubility verification in buffer systems
Hydrophilic intermediate synthesis
Hydrophilic intermediate profile (logP)
Reactivity and purification in polar solvents
Analytical standard use
High purity grade
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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